REACTION_SMILES
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[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:11][CH2:12][C:13](=[O:14])[OH:15])[cH:6][cH:7][c:8]1[O:9][CH3:10].[Cl:16][C:17]([O:18][CH2:19][CH3:20])=[O:21].[NH4+:22].[OH-:23]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:11][CH2:12][C:13](=[O:15])[NH2:22])[cH:6][cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCC(=O)O)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1ccc(CCC(N)=O)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |